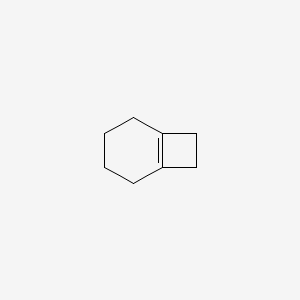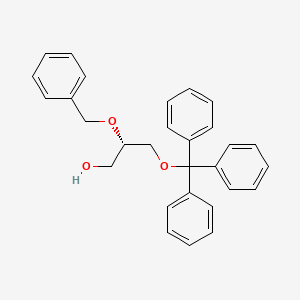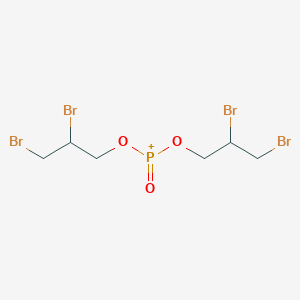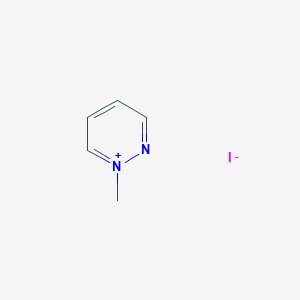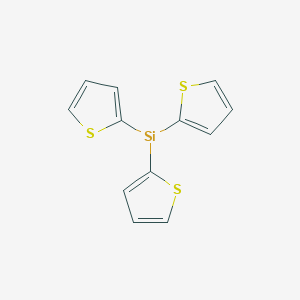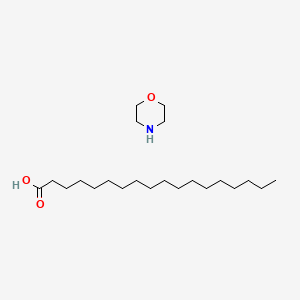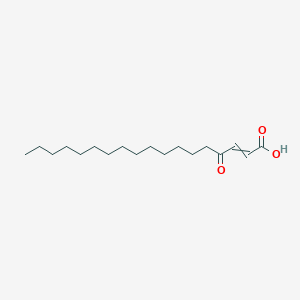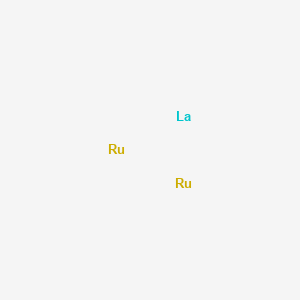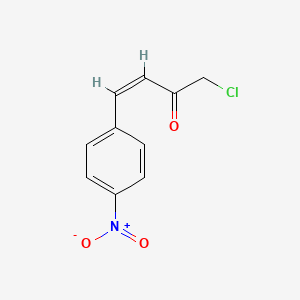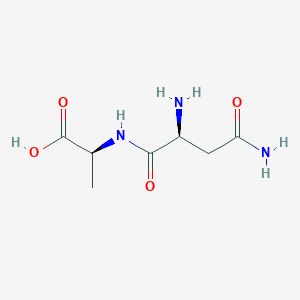
L-Alanine, N-L-asparaginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-L-asparaginyl- is a dipeptide composed of the amino acids L-alanine and L-asparagine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be exploited for specific biochemical and therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine, N-L-asparaginyl- can be synthesized through peptide bond formation between L-alanine and L-asparagine. This process typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or active esters (e.g., N-hydroxysuccinimide esters) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Alanine, N-L-asparaginyl- may involve biocatalysis using enzymes such as asparagine synthetase and alanine transaminase. These enzymes can catalyze the formation of the dipeptide from L-alanine and L-asparagine in aqueous solutions. This method is advantageous due to its high specificity, mild reaction conditions, and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-L-asparaginyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of L-alanine and L-asparagine.
Oxidation: The amino acid residues can be oxidized by reagents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxo-acids.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming derivatives with modified side chains.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin; chemical hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under controlled conditions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: L-alanine and L-asparagine.
Oxidation: Oxo-acids of L-alanine and L-asparagine.
Substitution: Modified dipeptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-L-asparaginyl- has several scientific research applications:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in protein synthesis and metabolism. It may be used in the development of peptide-based drugs.
Industry: Employed in the production of peptide-based materials and as a precursor for the synthesis of more complex peptides and proteins
Wirkmechanismus
The mechanism of action of L-Alanine, N-L-asparaginyl- involves its participation in protein synthesis and metabolism. The dipeptide can be incorporated into proteins during translation or serve as a substrate for enzymes involved in amino acid metabolism. The molecular targets include ribosomes for protein synthesis and various enzymes such as peptidases and transaminases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine: A non-essential amino acid involved in protein synthesis and metabolism.
L-Asparagine: A non-essential amino acid that plays a crucial role in nitrogen metabolism and protein synthesis.
L-Alanyl-L-asparagine: Another dipeptide with similar properties but different sequence and potentially different biological activity.
Uniqueness
L-Alanine, N-L-asparaginyl- is unique due to its specific sequence and the resulting properties. The combination of L-alanine and L-asparagine in this particular order may confer distinct biochemical and therapeutic advantages, such as improved stability or specific interactions with enzymes and receptors .
Eigenschaften
CAS-Nummer |
20917-57-1 |
|---|---|
Molekularformel |
C7H13N3O4 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13N3O4/c1-3(7(13)14)10-6(12)4(8)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1 |
InChI-Schlüssel |
SJUXYGVRSGTPMC-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)N)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14716640.png)
